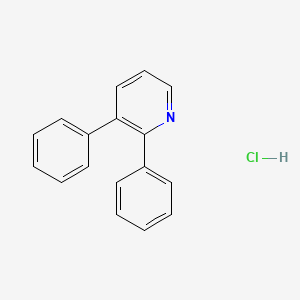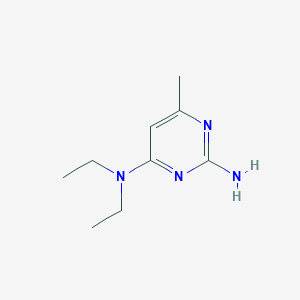
N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C9H16N4. It is characterized by the presence of a pyrimidine ring substituted with diethyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with diethylamine and methylating agents. One common method includes the alkylation of 2,4-diaminopyrimidine with diethyl sulfate and methyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4,6-pyrimidinediamine: Similar structure but lacks the diethyl substitution.
6,N4,N4-Trimethyl-pyrimidine-2,4-diamine: Contains trimethyl groups instead of diethyl and methyl groups
Uniqueness
N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
4-N,4-N-diethyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H16N4/c1-4-13(5-2)8-6-7(3)11-9(10)12-8/h6H,4-5H2,1-3H3,(H2,10,11,12) |
Clé InChI |
CXCNJODYKIKVCI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


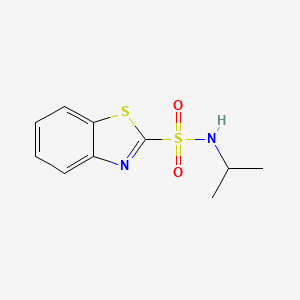
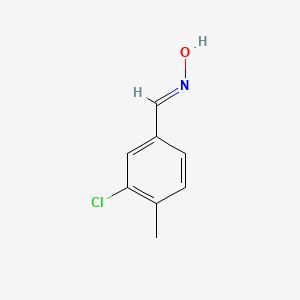
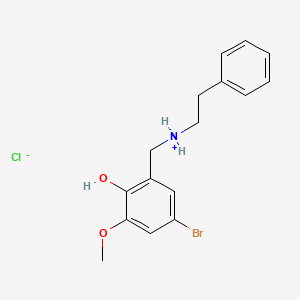
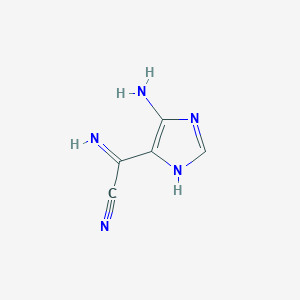
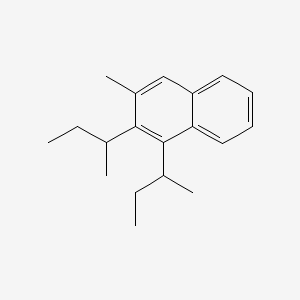
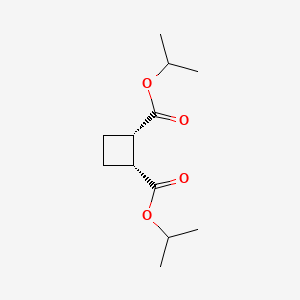
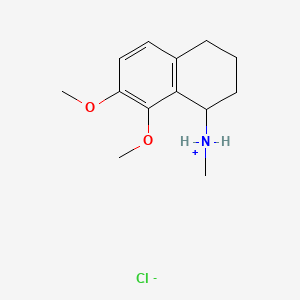
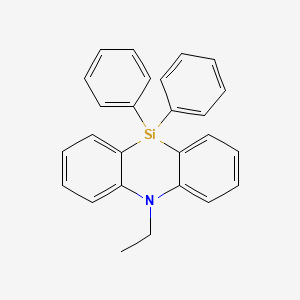
![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)
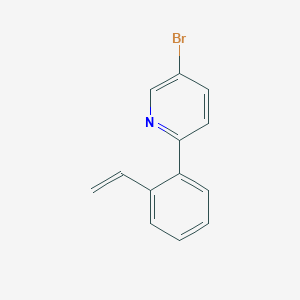
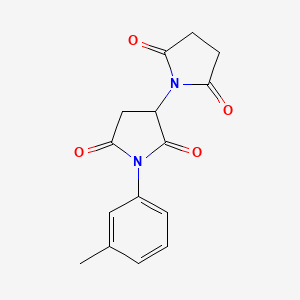
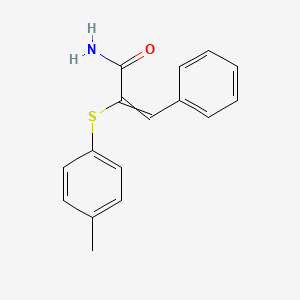
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
